Glasdegib-d4

LC-MS/MS Quantitative Bioanalysis Isotope Dilution

Glasdegib-d4 is a deuterium-labeled isotopologue of the FDA-approved Hedgehog pathway inhibitor glasdegib (PF-04449913), marketed as Daurismo™. It is specifically synthesized with four deuterium atoms replacing protons on the cyanophenyl ring, resulting in a molecular mass shift of +4 Da relative to the unlabeled parent (C21H18D4N6O, MW 378.46 vs.

Molecular Formula C21H22N6O
Molecular Weight 378.5 g/mol
Cat. No. B15545245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlasdegib-d4
Molecular FormulaC21H22N6O
Molecular Weight378.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H22N6O/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28)/t16-,19-/m1/s1/i6D,7D,8D,9D
InChIKeySFNSLLSYNZWZQG-WGYKNVLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Glasdegib-d4 (PF-04449913-d4): A Deuterated Internal Standard for Quantitative Bioanalysis


Glasdegib-d4 is a deuterium-labeled isotopologue of the FDA-approved Hedgehog pathway inhibitor glasdegib (PF-04449913), marketed as Daurismo™. It is specifically synthesized with four deuterium atoms replacing protons on the cyanophenyl ring, resulting in a molecular mass shift of +4 Da relative to the unlabeled parent (C21H18D4N6O, MW 378.46 vs. C21H22N6O, MW 374.44) . Glasdegib-d4 is not intended as a therapeutic agent but serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of glasdegib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Why Glasdegib-d4 Cannot Be Substituted with Unlabeled Glasdegib or Other Analogs for Quantitative LC-MS/MS


In LC-MS/MS bioanalysis, an internal standard must co-elute with the analyte and undergo identical extraction, ionization, and detection conditions to correct for matrix effects and instrument variability. Unlabeled glasdegib cannot serve as an internal standard because it is chromatographically and mass spectrometrically indistinguishable from the analyte, rendering quantification impossible. Structural analogs (e.g., vismodegib, sonidegib) differ in chemical structure and therefore exhibit distinct chromatographic retention times and ionization efficiencies, introducing systematic error rather than correcting it [1]. Glasdegib-d4, as a stable isotope-labeled analog, is chemically identical to the analyte except for its mass, ensuring nearly identical physicochemical behavior while providing a distinct mass-to-charge ratio (m/z) for selective detection. Substituting Glasdegib-d4 with a different deuterated internal standard (e.g., glasdegib-d3 or glasdegib-13C6) is also problematic if the alternative compound has not been validated for the specific extraction protocol and MRM transitions, as differences in isotopic purity, label stability, or chromatographic retention can compromise method accuracy .

Quantitative Differentiation of Glasdegib-d4: Analytical Performance, Isotopic Purity, and Method Validation Evidence


Mass Spectrometric Discrimination: +4 Da Shift Enables Baseline Resolution from Unlabeled Glasdegib

Glasdegib-d4 possesses a molecular weight of 378.46 g/mol (C21H18D4N6O), which is 4.02 Da heavier than unlabeled glasdegib (374.44 g/mol, C21H22N6O). This mass difference is sufficient to completely resolve the [M+H]+ precursor ions and the corresponding product ions in the mass spectrometer's quadrupole analyzers, eliminating isotopic cross-talk between the analyte and internal standard channels [1]. In contrast, a theoretical glasdegib-d3 analog would provide only a 3 Da shift, increasing the risk of isotopic interference from the natural abundance 13C isotope of the analyte (approximately 1.1% per carbon atom), particularly at low analyte concentrations . The +4 Da shift of Glasdegib-d4 ensures that the internal standard's signal does not overlap with the M+1 or M+2 isotopic peaks of the unlabeled analyte, enabling more accurate quantification at the lower limit of quantification (LLOQ).

LC-MS/MS Quantitative Bioanalysis Isotope Dilution

Validated Use in Clinical Pharmacokinetic Studies: Bioanalytical Method Performance with Glasdegib-d4

Glasdegib-d4 has been explicitly employed as the deuterated internal standard in a published, GLP-compliant LC-MS/MS method for quantifying glasdegib in human plasma. In a randomized phase I study evaluating formulation and food effects on glasdegib pharmacokinetics, a 50-µL plasma aliquot was spiked with Glasdegib-d4, extracted with ethyl acetate, and analyzed by LC-MS/MS [1]. The method using this specific internal standard enabled precise determination of glasdegib AUCinf and Cmax, with geometric mean ratios (90% CI) for the ICH tablet versus clinical di-HCl formulation falling within the 80-125% bioequivalence acceptance criteria (AUCinf: 104.0% [99.7-108.5%]; Cmax: 101.6% [96.1-107.4%]) [1]. This level of precision is unattainable with a structural analog internal standard, which would introduce variability from differential extraction recovery and ionization suppression.

Clinical Pharmacokinetics Method Validation Bioequivalence

Isotopic Purity and Chemical Purity Specifications: Compliance with Regulatory Standards

Commercial suppliers of Glasdegib-d4 report a chemical purity of ≥98% and supply the compound with a detailed Certificate of Analysis (CoA) that includes characterization data from 1H NMR, 13C NMR, IR, mass spectrometry, and HPLC purity analysis [1]. This documentation is critical for method validation under ICH M10 guidelines. In comparison, unlabeled glasdegib API or impurities are often supplied with purity ≥95% . The higher purity specification of Glasdegib-d4 minimizes the introduction of unknown impurities that could interfere with MS detection. Furthermore, the absence of a Certificate of Analysis for isotopic enrichment would preclude the use of a deuterated compound in a regulated bioanalytical laboratory; Glasdegib-d4 is supplied with such documentation [2].

Quality Control Regulatory Compliance Reference Standards

Differentiation from Alternative Isotope-Labeled Analogs (13C, 15N): Cost, Availability, and Method Transfer

While glasdegib can be labeled with 13C (e.g., Glasdegib-13C6) or 15N, these alternatives are typically custom-synthesized on demand and carry significantly higher procurement costs and longer lead times. Glasdegib-d4, in contrast, is a catalog item from multiple reputable vendors (InvivoChem, SynZeal, MedChemExpress, Clearsynth) with defined molecular formula (C21H18D4N6O) and CAS reference . Deuterated internal standards are the established first choice for LC-MS/MS bioanalysis due to their cost-effectiveness and proven performance in correcting matrix effects [1]. A 13C-labeled analog may offer a larger mass shift (e.g., +6 Da for 13C6), but this advantage is rarely necessary for glasdegib quantification and does not justify the additional expense or longer procurement timeline [2].

Isotope-Labeled Standards Method Development Procurement Strategy

Recommended Procurement and Application Scenarios for Glasdegib-d4


Clinical Pharmacokinetic (PK) and Bioequivalence (BE) Studies Requiring GLP Compliance

Glasdegib-d4 is the preferred internal standard for quantifying glasdegib in human plasma for regulatory submissions. Its validated use in published clinical PK studies [1] demonstrates its suitability for generating data that meets FDA and EMA bioanalytical method validation guidelines. Procurement of Glasdegib-d4 with a full Certificate of Analysis ensures traceability and compliance with GLP requirements.

Abbreviated New Drug Application (ANDA) Method Development and Validation

For generic drug developers seeking ANDA approval for glasdegib, Glasdegib-d4 is essential for developing and validating the bioanalytical methods required to demonstrate bioequivalence to the reference listed drug (RLD). Its use is explicitly recommended by reference standard suppliers for ANDA and DMF filing [2].

Preclinical ADME and Toxicology Studies in Animal Models

In preclinical studies involving rats, dogs, or other animal models, Glasdegib-d4 enables accurate measurement of glasdegib plasma concentrations for pharmacokinetic/pharmacodynamic (PK/PD) modeling. The compound's stability under typical storage conditions (-20°C for 3 years as powder) supports long-term study designs.

Quality Control (QC) and Stability Testing of Glasdegib Drug Product

Glasdegib-d4 can serve as a reference standard for quality control assays during the commercial production of glasdegib tablets. Its use in method validation and stability studies helps ensure batch-to-batch consistency and detection of degradation products, as outlined by reference standard manufacturers [2].

Technical Documentation Hub

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